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Compound of Interest

Compound Name:
Cyclopropane-1,1-dicarboxylic

acid

Cat. No.: B044195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

cyclopropane-1,1-dicarboxylic acid, a key building block in the synthesis of various

pharmaceutical and bioactive molecules. Understanding its spectroscopic properties is crucial

for reaction monitoring, quality control, and structural elucidation in drug discovery and

development. This document details the expected and reported data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

along with relevant experimental protocols.

Data Presentation
The following tables summarize the key spectroscopic data for cyclopropane-1,1-
dicarboxylic acid. It is important to note that while some experimental data is available,

particularly for IR spectroscopy, some of the NMR and mass spectrometry data are predicted

based on the analysis of similar structures and general spectroscopic principles, as direct

experimental spectra are not widely published.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~12-13 Singlet (broad) 2H
Carboxylic acid (-

COOH)

Chemical shift is

concentration

and solvent

dependent.

Disappears upon

D₂O exchange.

~1.5-1.7 Singlet 4H
Cyclopropane (-

CH₂-CH₂-)

The two

methylene

groups are

chemically

equivalent,

resulting in a

singlet. The gem-

dicarboxylic acid

substitution

causes a

downfield shift

compared to

unsubstituted

cyclopropane (δ

≈ 0.22 ppm).

Table 2: ¹³C NMR Spectroscopic Data (Predicted & Reported Reference)
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Chemical Shift (δ) ppm Assignment Notes

~170-175 Carboxylic acid (-COOH)
Typical range for dicarboxylic

acids.

~25-30 Quaternary cyclopropane (C1)

Substituted carbon of the

cyclopropane ring. A ¹³C

labeled spectrum has been

reported in DMSO-d₆ (Stocker,

M., Org. Magn. Resonance 20,

175, 1982).[1]

~15-20
Methylene cyclopropane (C2,

C3)

Methylene carbons of the

cyclopropane ring. Expected to

be shifted downfield from

unsubstituted cyclopropane (δ

≈ -2.9 ppm).[2]

Table 3: IR Spectroscopic Data (Experimental & Predicted)
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Wavenumber
(cm⁻¹)

Intensity Assignment Notes

2500-3300 Strong, very broad O-H stretch

Characteristic broad

absorption of a

hydrogen-bonded

carboxylic acid dimer.

~1700 Strong C=O stretch

Carbonyl stretch of

the carboxylic acid.

May show some

splitting due to the two

carboxyl groups.

~1420 Medium CH₂ scissoring

Deformation of the

cyclopropane ring

methylene groups.

~1200-1300 Strong C-O stretch
Coupled with O-H in-

plane bending.

~900-950 Medium, broad O-H out-of-plane bend

Characteristic of

carboxylic acid

dimers.

Table 4: Mass Spectrometry Data (Predicted & Reported Reference)
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m/z Fragmentation Notes

131.034 [M+H]⁺

Protonated molecular ion,

observable with soft ionization

techniques like electrospray

ionization (ESI).

113.024 [M+H-H₂O]⁺

Loss of a water molecule from

the protonated molecular ion

has been reported in ion spray

tandem MS.[3]

86.037 [M-CO₂]⁺•

Decarboxylation is a common

fragmentation pathway for

carboxylic acids.

41.039 [C₃H₅]⁺

Cyclopropyl cation, a likely

fragment from the cleavage of

the cyclopropane ring.

Experimental Protocols
Detailed methodologies are essential for obtaining high-quality and reproducible spectroscopic

data. The following sections outline standard experimental protocols for the analysis of

cyclopropane-1,1-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of cyclopropane-1,1-dicarboxylic acid.

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or

CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for dicarboxylic acids

due to its ability to dissolve polar compounds and the acidic protons are readily observed.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:
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Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Parameters:

Pulse Program: Standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

D₂O Exchange: To confirm the assignment of the carboxylic acid protons, a drop of

deuterium oxide (D₂O) can be added to the NMR tube, the sample shaken, and the ¹H NMR

spectrum re-acquired. The signal corresponding to the acidic protons will disappear.

¹³C NMR Spectroscopy:

Instrument: A high-field NMR spectrometer equipped with a broadband probe.

Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low and quaternary

carbons have long relaxation times.

Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of cyclopropane-1,1-dicarboxylic acid with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Place a portion of the mixture into a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.

Remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

FTIR Spectroscopy:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment or a pure KBr

pellet should be collected before scanning the sample.

Mass Spectrometry
Due to the low volatility of dicarboxylic acids, direct analysis by techniques like Gas

Chromatography-Mass Spectrometry (GC-MS) requires a derivatization step. Liquid

Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source is often more

suitable for direct analysis.

LC-MS (Electrospray Ionization - ESI):

Sample Preparation:
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Prepare a dilute solution of cyclopropane-1,1-dicarboxylic acid (e.g., 1-10 µg/mL) in a

suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with

a small amount of formic acid to promote protonation.

Instrumentation:

A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization

(ESI) source.

LC Parameters:

Column: A reverse-phase C18 column is typically used.

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

Flow Rate: 0.2-0.5 mL/min.

MS Parameters:

Ionization Mode: Positive or negative ion mode. For carboxylic acids, negative ion mode

([M-H]⁻) can be effective, although positive ion mode ([M+H]⁺) has also been reported.[3]

Scan Range: m/z 50-300.

Tandem MS (MS/MS): For structural confirmation, the parent ion of interest can be

selected and fragmented to produce a characteristic fragmentation pattern.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid

organic compound like cyclopropane-1,1-dicarboxylic acid.
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Caption: General workflow for the spectroscopic analysis of cyclopropane-1,1-dicarboxylic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Cyclopropane-1,1-
dicarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044195#spectroscopic-data-of-cyclopropane-1-1-
dicarboxylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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